molecular formula C7H12Cl2N2O B584145 O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride CAS No. 153502-26-2

O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride

Cat. No.: B584145
CAS No.: 153502-26-2
M. Wt: 211.086
InChI Key: FZNJYAIZRQUCSB-UHFFFAOYSA-N
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Description

O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride is a chemical compound that features a pyridine ring attached to an ethyl group, which is further connected to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride typically involves the reaction of 2-pyridineethanol with hydroxylamine under acidic conditions to form the desired product. The reaction is often carried out in the presence of hydrochloric acid to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Compounds with different functional groups replacing the hydroxylamine moiety.

Scientific Research Applications

O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a probe to study various biological processes.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

    2-Pyridineethanol: A precursor in the synthesis of O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride.

    Hydroxylamine: A related compound with similar reactivity but lacking the pyridine ring.

    Betahistine: A compound with a similar pyridine structure but different functional groups and applications.

Uniqueness: this compound is unique due to the presence of both the pyridine ring and the hydroxylamine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that is not observed in simpler related compounds.

Biological Activity

O-(2-Pyridin-2-YL-ethyl)-hydroxylamine dihydrochloride is a chemical compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

This compound features a hydroxylamine functional group attached to a pyridine moiety. The synthesis typically involves multi-step organic reactions that yield this compound in a form that is soluble in aqueous environments, enhancing its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Activity : The hydroxylamine group acts as a nucleophile, allowing the compound to participate in various chemical reactions that modify biological molecules.
  • Enzyme Interaction : Studies indicate that the compound interacts with specific enzymes and receptors, influencing their activity. This interaction is critical for its potential therapeutic effects.
  • Antioxidant Properties : Hydroxylamines are known for their ability to act as antioxidants, providing protective effects against oxidative stress in biological systems.

Biological Activities

Research highlights several significant biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, showing efficacy against various pathogens associated with infections, including those related to sepsis.
  • Antioxidant Effects : It has been noted for its ability to mitigate oxidative stress, which is crucial in many pathological conditions.
  • Potential Therapeutic Applications : Its interactions with biological targets suggest possible uses in treating infectious diseases and other conditions influenced by oxidative damage.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are notable findings:

StudyFocusKey Findings
Antimicrobial EfficacyDemonstrated significant activity against Gram-positive and Gram-negative bacteria, with MIC values indicating effectiveness against pathogens like E. coli and S. aureus.
Antioxidant PropertiesShowed protective effects against oxidative stress in cellular models, suggesting potential applications in neuroprotection and other oxidative stress-related diseases.
Enzyme InteractionInvestigated the binding affinity of the compound to various enzymes, indicating its potential as a lead compound for drug development targeting specific pathways.

Properties

IUPAC Name

O-(2-pyridin-2-ylethyl)hydroxylamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-10-6-4-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNJYAIZRQUCSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCON.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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